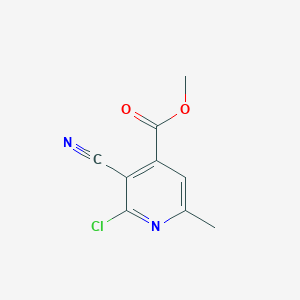![molecular formula C17H18N2O B3054332 [1,1'-Biphenyl]-4-yl(piperazin-1-yl)methanone CAS No. 5968-73-0](/img/structure/B3054332.png)
[1,1'-Biphenyl]-4-yl(piperazin-1-yl)methanone
Übersicht
Beschreibung
[1,1’-Biphenyl]-4-yl(piperazin-1-yl)methanone is a compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a biphenyl group attached to a piperazine ring through a methanone linkage. The unique structure of this compound makes it a valuable candidate for various applications in medicinal chemistry, biology, and industrial processes.
Wissenschaftliche Forschungsanwendungen
[1,1’-Biphenyl]-4-yl(piperazin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the production of herbicides and insecticides due to its biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-yl(piperazin-1-yl)methanone typically involves the reaction of biphenyl derivatives with piperazine under specific conditions. One common method involves the use of phenyl(piperazin-1-yl)methanone derivatives, which are synthesized through a virtual screening protocol based on a fingerprint-driven consensus docking approach . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of [1,1’-Biphenyl]-4-yl(piperazin-1-yl)methanone may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in pharmaceuticals and agrochemicals.
Analyse Chemischer Reaktionen
Types of Reactions
[1,1’-Biphenyl]-4-yl(piperazin-1-yl)methanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with various functional groups attached to the piperazine ring.
Wirkmechanismus
The mechanism of action of [1,1’-Biphenyl]-4-yl(piperazin-1-yl)methanone primarily involves the inhibition of monoacylglycerol lipase (MAGL). By inhibiting MAGL, the compound prevents the degradation of 2-arachidonoylglycerol (2-AG), an endocannabinoid that activates cannabinoid receptors CB1 and CB2 . This leads to elevated levels of 2-AG, which can have various therapeutic effects, including pain relief and anti-inflammatory properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl(piperazin-1-yl)methanone: Similar structure but lacks the biphenyl group.
4-(2-Nitrobenzyl)piperazin-1-ylmethanone: Contains a nitrobenzyl group instead of a biphenyl group.
[1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone: A more complex structure with additional functional groups.
Uniqueness
The uniqueness of [1,1’-Biphenyl]-4-yl(piperazin-1-yl)methanone lies in its biphenyl group, which enhances its biological activity and makes it a versatile compound for various applications. Its ability to inhibit MAGL and its potential anticancer properties further distinguish it from other similar compounds.
Eigenschaften
IUPAC Name |
(4-phenylphenyl)-piperazin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c20-17(19-12-10-18-11-13-19)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9,18H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAJSOUSZYQAGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70417282 | |
| Record name | biphenyl-4-yl(piperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70417282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5968-73-0 | |
| Record name | biphenyl-4-yl(piperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70417282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(5-methylimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B3054250.png)
![(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride](/img/structure/B3054251.png)





![N-[3-(Dimethylamino)propyl]formamide](/img/structure/B3054259.png)



![Benzene, [2-(methylthio)ethyl]-](/img/structure/B3054268.png)


